Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate
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Overview
Description
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is an organic compound with the molecular formula C10H16O3S. This compound is characterized by the presence of a cyclobutyl ring, an acetylthio group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate typically involves the reaction of cyclobutyl derivatives with acetylthio compounds under controlled conditions. One common method involves the esterification of 2-(3-((acetylthio)methyl)cyclobutyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyclobutyl acetates.
Scientific Research Applications
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate involves its interaction with molecular targets through its functional groups. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-((methylthio)methyl)cyclobutyl)acetate
- Methyl 2-(3-((ethylthio)methyl)cyclobutyl)acetate
- Methyl 2-(3-((propylthio)methyl)cyclobutyl)acetate
Uniqueness
Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. The cyclobutyl ring also contributes to its unique structural properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16O3S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
methyl 2-[3-(acetylsulfanylmethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C10H16O3S/c1-7(11)14-6-9-3-8(4-9)5-10(12)13-2/h8-9H,3-6H2,1-2H3 |
InChI Key |
NKWAGWKLKIMFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CC(C1)CC(=O)OC |
Origin of Product |
United States |
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